
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid is an organic compound with the molecular formula C₈H₁₂O₂SSi It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methylthiophene with trimethylsilyl chloride in the presence of a base, followed by carboxylation using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while Friedel-Crafts acylation can introduce acyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and acylated derivatives.
科学的研究の応用
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 3-methyl-5-trimethylsilylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the trimethylsilyl group, making it less lipophilic.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
3-Methylthiophene: Lacks both the trimethylsilyl and carboxylic acid groups.
Uniqueness
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid is unique due to the presence of both the trimethylsilyl and carboxylic acid groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
特性
分子式 |
C9H14O2SSi |
|---|---|
分子量 |
214.36 g/mol |
IUPAC名 |
3-methyl-5-trimethylsilylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2SSi/c1-6-5-7(13(2,3)4)12-8(6)9(10)11/h5H,1-4H3,(H,10,11) |
InChIキー |
SBISGYKKJXGLQO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)[Si](C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8679803.png)
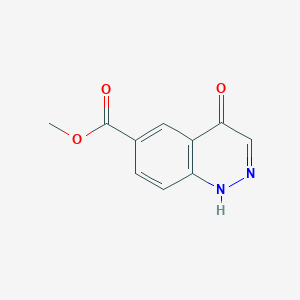
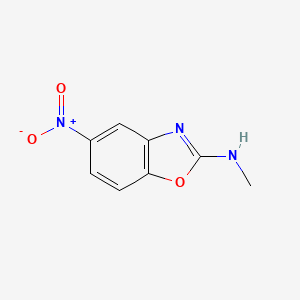
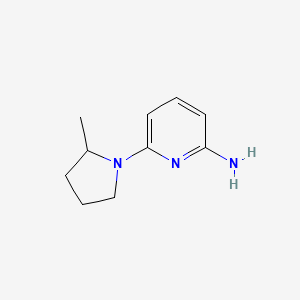
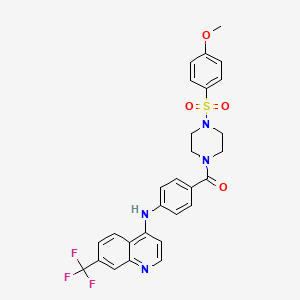

![5-Methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B8679845.png)
![5-Fluoro-3-methyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B8679853.png)

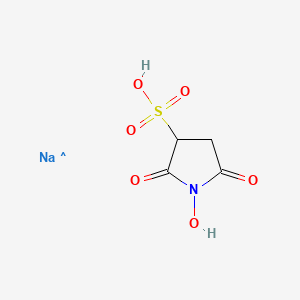
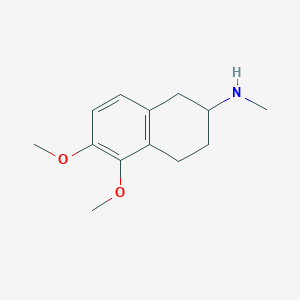
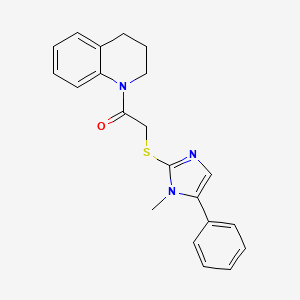
![6-(1-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline](/img/structure/B8679874.png)

